2-[(E)-2-phenylethenyl]phenol
Overview
Description
The compound "2-[(E)-2-phenylethenyl]phenol" is a phenolic compound that is structurally related to various other phenolic compounds studied in the provided papers. These compounds typically consist of a phenol moiety and an additional substituent that can participate in various chemical reactions. The studies explore the synthesis, molecular structure, and properties of these related compounds, which can provide insights into the behavior of "2-[(E)-2-phenylethenyl]phenol" .
Synthesis Analysis
The synthesis of related phenolic compounds often involves the formation of Schiff bases through the reaction of phenols with aldehydes or ketones, followed by various functionalization reactions. For instance, the synthesis of 2-(phenylthio)phenols was achieved using a tandem copper(I)-catalyzed C-S coupling/C-H functionalization process . Similarly, Schiff base molecules like 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol were synthesized and characterized, which could be analogous to the synthesis of "2-[(E)-2-phenylethenyl]phenol" .
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using X-ray diffraction, which provides information on the conformation and stereochemistry of the molecules. For example, the solid-state structures of certain phenolic reagents were determined, revealing torsion angles between the vinyl group and the phenoxy ring . The molecular structure and tautomerism of related compounds have also been studied using experimental techniques like FT-IR, NMR, and computational methods such as density functional theory (DFT) .
Chemical Reactions Analysis
The phenolic compounds studied exhibit various chemical behaviors, such as tautomerism and the ability to form intramolecular hydrogen bonds. These properties influence their reactivity and the types of chemical reactions they can undergo. For example, the reaction of phenols with [CpTiCl3] generated mono-aryloxides without de-protonation of the indenyl ring . The Schiff base compounds also exhibit intramolecular hydrogen bonding, which affects their conformation and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been extensively studied. Spectroscopic investigations, including IR and UV-Vis, along with quantum chemical computational studies, have been used to characterize the electronic structure, molecular electrostatic potential, and non-linear optical properties . Additionally, the thermodynamic properties of these compounds have been examined across a range of temperatures . These studies provide a comprehensive understanding of the properties that "2-[(E)-2-phenylethenyl]phenol" may also exhibit.
Case Studies
While the provided papers do not directly discuss "2-[(E)-2-phenylethenyl]phenol," they include case studies of similar compounds. For instance, the synthesis and characterization of various Schiff base molecules provide insights into the potential synthesis pathways and properties of "2-[(E)-2-phenylethenyl]phenol" . The computational and experimental studies on tautomers and their stability offer valuable information on the potential behavior of "2-[(E)-2-phenylethenyl]phenol" in different environments .
Scientific Research Applications
Synthesis and Chemical Transformations
Facile Synthesis of 2-(Phenylthio)phenols : This compound is synthesized from simple phenols and aromatic halides, using a copper(I)-catalyzed tandem transformation process (Xu, Wan, Mao, & Pan, 2010).
Rhodium/Diene-Catalyzed Tandem Transformation : Involves the conjugate addition of (E)-1,2-diphenylethenylboronic acid to enones, yielding a product with a 2-((E)-2-phenylethenyl)phenyl group (Sasaki, Nishimura, Shintani, Kantchev, & Hayashi, 2012).
Formation of (Z)-2-Iodovinyl Phenyl Ethers : Describes the formation of (Z)-2-iodovinyl phenyl ethers from ethynylbenziodoxol(on)es (EBXs) and phenols, with excellent regio- and stereoselectivity (Liu, Lim, & Miyake, 2018).
Material Science and Catalysis
Novel Poly(2,6-dimethyl-1,4-phenylene oxide) : A novel quaternary ammonium functionalized poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) incorporating 2,4,6-Tri(dimethylaminomethyl)-phenol as a trifunctional moiety (Li, Liu, Miao, Jin, & Bai, 2014).
“Living” and “Immortal” Polymerization of ε-Caprolactone and l-Lactide : Using 2,2‘-methylenebis(4,6-di(1-methyl-1-phenylethyl)phenol) as a ligand for efficient catalysts in ring-opening polymerization processes (Liu, Ko, & Lin, 2001).
Plant Biology and Stress Responses
- Response of Phenylpropanoid Pathway in Plants under Abiotic Stress : Phenolic compounds, including those similar to 2-[(E)-2-phenylethenyl]phenol, are crucial in plants' response to environmental stress, playing key roles in plant physiology and adaptation (Sharma, Shahzad, Rehman, Bhardwaj, Landi, & Zheng, 2019).
Antioxidant and Health Effects
Antioxidant Activity of Phenolic Compounds : Phenolic compounds have shown potential antioxidant properties, beneficial for health, and are studied for their roles in preventing various diseases (Shahidi & Ambigaipalan, 2015).
Therapeutic Potential of Phenylethanoid Glycosides : While not directly about 2-[(E)-2-phenylethenyl]phenol, this review highlights the broad spectrum of biological activities of phenolic compounds, including antibacterial, anticancer, and neuroprotective properties (Wu, Georgiev, Cao, Nahar, El‐Seedi, Sarker, Xiao, & Lu, 2020).
Safety And Hazards
Future Directions
The future directions of research on phenolic compounds like “2-[(E)-2-phenylethenyl]phenol” could involve exploring their potential as antioxidants in foods . Another area of interest could be the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis .
properties
IUPAC Name |
2-[(E)-2-phenylethenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11,15H/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPZAZPOYROADP-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-phenylethenyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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